
isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyano group, a hydroxytetrahydrofuran moiety, and a tetrahydrocyclopentane ring, making it a subject of interest in various fields of chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrofuran Ring: The hydroxytetrahydrofuran moiety can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Assembly of the Cyclopentane Ring: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving Grignard reagents or organolithium compounds.
Final Coupling: The final step involves coupling the hydroxytetrahydrofuran moiety with the cyclopentane ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters, depending on the reagents used.
科学的研究の応用
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electrophile, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopentane): A closely related compound with similar functional groups but different stereochemistry.
Isopropyl (®-7-cyano-4-(((2S,3R)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopentane): Another stereoisomer with distinct biological activity.
Uniqueness
The uniqueness of isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and biological activity compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of this compound), covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1307213-00-8 |
|---|---|
分子式 |
C21H25N3O4 |
分子量 |
383.4409 |
同義語 |
isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


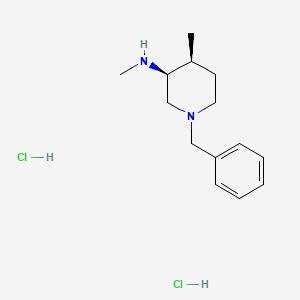
![4-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148766.png)
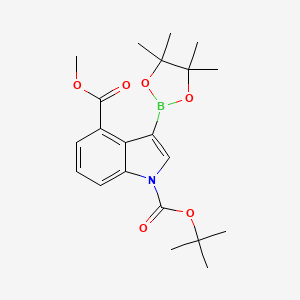
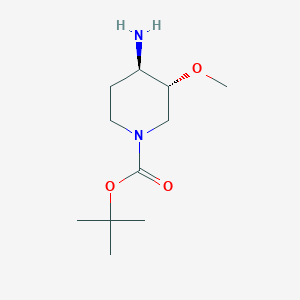
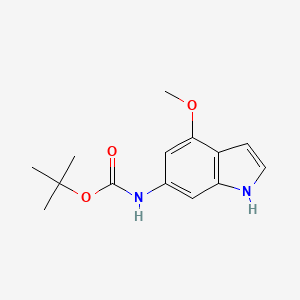
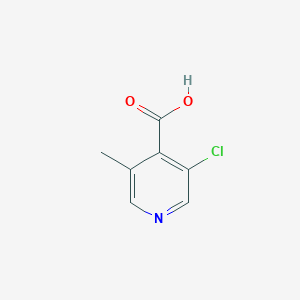
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)
